Cas no 1701544-85-5 (3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine)

3-(4-Fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative with a structurally constrained ring system, offering potential utility in pharmaceutical and agrochemical applications. The presence of a fluorine substituent enhances metabolic stability and bioavailability, while the dimethylcyclopropane scaffold contributes to steric hindrance, influencing binding selectivity. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its rigid framework and fluorine incorporation make it a candidate for structure-activity relationship studies, where precise steric and electronic properties are critical. Handling should follow standard safety protocols for amine-containing compounds.
3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine structure
1701544-85-5 structure
Product Name:3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:1701544-85-5
MF:C12H16FN
MW:193.260546684265
CID:6275407
PubChem ID:130488507
Update Time:2025-05-25

3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1848381
    • 1701544-85-5
    • Inchi: 1S/C12H16FN/c1-7-6-8(4-5-9(7)13)10-11(14)12(10,2)3/h4-6,10-11H,14H2,1-3H3
    • InChI Key: KBLDRMGCESNVDN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1C(C1(C)C)N

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine

3-(4-Fluoro-3-Methylphenyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1701544-85-5) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which is a three-membered ring with high ring strain, making it highly reactive in certain chemical reactions. The presence of the fluorine atom and methyl groups in the aromatic ring introduces additional electronic effects, further influencing its reactivity and stability.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The strained ring structure of cyclopropane allows for unique interactions with biological targets, making it a valuable scaffold in medicinal chemistry. For instance, researchers have explored the use of this compound as a potential lead molecule for developing new therapeutic agents. Its ability to act as a template for bioisosteric replacements has been particularly noted, where it can mimic the properties of other functional groups while offering improved pharmacokinetic profiles.

The synthesis of 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of the fluorine atom and methyl groups is achieved through electrophilic aromatic substitution or other suitable methods. The formation of the cyclopropane ring is often accomplished via either thermal or photochemical methods, depending on the desired stereochemistry and regioselectivity.

One of the most intriguing aspects of this compound is its reactivity under various reaction conditions. The cyclopropane ring can undergo opening reactions under acidic or basic conditions, leading to the formation of diverse products. For example, acid-catalyzed ring-opening reactions can yield substituted alkenes or alcohols, depending on the reaction conditions and substituents present on the aromatic ring. Similarly, base-induced reactions can lead to different outcomes, such as elimination or substitution products.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form stable covalent bonds with other molecules makes it a potential candidate for use in polymer synthesis or as a building block for advanced materials. Researchers have also explored its use in catalysis, where its unique electronic properties can enhance the efficiency of certain catalytic processes.

From an environmental standpoint, understanding the degradation pathways of 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes oxidative degradation, leading to the formation of less complex organic molecules. However, further research is needed to fully understand its environmental fate and toxicity.

In conclusion, 3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1701544-85-5) is a versatile compound with a wide range of potential applications across various fields. Its unique structure and reactivity make it an interesting subject for both academic research and industrial development. As new research continues to uncover its properties and capabilities, this compound is likely to play an increasingly important role in advancing modern chemistry and materials science.

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